1-Aminopentan-2-one hydrochloride

Übersicht

Beschreibung

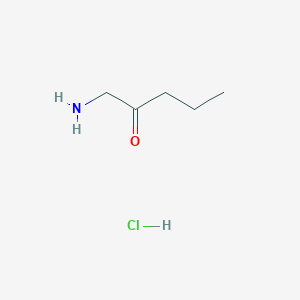

1-Aminopentan-2-one hydrochloride is an organic compound with the chemical formula C5H12ClNO. It appears as a powder and is stored at room temperature. This compound is part of a broader category of organic compounds used in life science research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Aminopentan-2-one hydrochloride can be synthesized through various methods. One common approach involves the reaction of 1-aminopentan-2-one with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated systems to maintain consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Oxidation Reactions

-

Ketone Oxidation : Under vigorous conditions (e.g., KMnO₄ or CrO₃ in acidic media), the ketone may undergo cleavage to form carboxylic acids or CO₂, though direct evidence for this compound is limited.

-

Amine Oxidation : The primary amine can be oxidized to nitro or nitroso derivatives using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Reduction Reactions

The ketone moiety is highly susceptible to reduction, while the protonated amine in its hydrochloride form remains inert under typical conditions:

-

Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydride reagents (NaBH₄, LiAlH₄) reduce the ketone to a secondary alcohol, yielding 1-aminopentan-2-ol hydrochloride.

-

Selective Reductions : Stereoselective reductions using chiral catalysts could produce enantiomerically pure alcohols, though specific studies on this compound are lacking.

Substitution Reactions

The primary amine participates in nucleophilic substitution reactions when deprotonated under basic conditions:

Example : Reaction with phenyl isocyanate yields 2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide derivatives via cyclization .

Condensation and Cyclization Reactions

The amine and ketone groups enable cyclization, particularly in the presence of bifunctional reagents:

-

Imidazole Formation : Thermal reaction with isothiocyanates (e.g., phenyl isothiocyanate) produces 4-imidazole-2-thiones, which can undergo S-alkylation to form 2-(alkylthio)imidazoles .

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) generates Schiff bases, though stabilization requires anhydrous conditions.

Periodate-Mediated Reactions

While not directly studied, analogous α-aminoketones undergo periodate oxidation. For example:

-

Clevage of Vicinal Diols : If reduced to a diol (1-aminopentan-2-ol), periodate (NaIO₄) cleaves the C–C bond, forming an aldehyde intermediate that reacts with nucleophiles (e.g., methoxyamine) .

Key Reaction Pathways Table

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Ketone Reduction | NaBH₄, MeOH, 0°C | 1-Aminopentan-2-ol hydrochloride |

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-1-aminopentan-2-one |

| Cyclization | PhNCO, 100°C | Imidazole-1-carboxamide |

| Oxidation (Amine) | H₂O₂, FeSO₄ | Nitro derivative |

Mechanistic Insights

-

Steric Effects : The proximity of the amine and ketone groups facilitates intramolecular interactions, influencing reaction pathways (e.g., favoring six-membered transition states in cyclization) .

-

Acid-Base Dynamics : The hydrochloride salt’s protonated amine requires deprotonation (e.g., using K₂CO₃) for nucleophilic reactivity.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₅H₁₂ClNO

- Molecular Weight : 137.61 g/mol

- Functional Groups : The compound contains both an amine group and a ketone group, which contribute to its reactivity and biological activity.

Scientific Research Applications

-

Organic Synthesis

- 1-Aminopentan-2-one hydrochloride serves as a versatile building block in organic synthesis. It is involved in the formation of more complex molecules through various reactions such as oxidation, reduction, and substitution.

- The compound's ability to undergo hydrogenation and other transformations makes it valuable in the synthesis of pharmaceuticals and fine chemicals.

-

Pharmacological Studies

- Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. It has been studied for its potential anxiolytic and antidepressant properties due to interactions with serotonin and dopamine pathways .

- Case Study 1: Anticancer Properties

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as HeLa cells, with a notable reduction in cell viability at concentrations above 10 µM.

- Case Study 2: Neuroprotective Effects

- The compound has demonstrated protective effects against oxidative stress in neuronal cells (SH-SY5Y), reducing reactive oxygen species (ROS) levels by approximately 40% at a concentration of 50 µM.

Wirkmechanismus

The mechanism of action of 1-aminopentan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Aminopentane: An organic compound with the formula C5H13N, used as a solvent and raw material in various industries.

2-Aminopentan-1-ol: A compound with similar structural features, used in chemical synthesis and research.

Uniqueness: 1-Aminopentan-2-one hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in research and industry. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from similar compounds .

Biologische Aktivität

1-Aminopentan-2-one hydrochloride (C₅H₁₂ClNO) is an organic compound classified as an amino ketone. Its unique structure, featuring a five-carbon chain with an amine and a ketone functional group, positions it as a significant compound in both chemical and pharmaceutical applications. This article delves into the biological activities of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₅H₁₂ClNO

- Molecular Weight : 137.61 g/mol

- Appearance : White powder

- Storage Conditions : Room temperature

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been shown to act as both a substrate and an inhibitor in enzymatic reactions, influencing metabolic processes. Notably, it appears to modulate neurotransmitter systems, particularly those involved in mood regulation, by interacting with serotonin and dopamine pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anxiolytic Effects : Preliminary studies suggest that the compound may have anxiolytic properties, potentially beneficial for treating anxiety disorders.

- Antidepressant Properties : Its influence on neurotransmitter systems suggests possible antidepressant effects, although further research is needed to confirm these findings.

- Antimicrobial Activity : Some studies have evaluated its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The minimum inhibitory concentrations (MICs) of the compound against these pathogens are crucial for determining its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound in comparison to structurally similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C₅H₁₂ClNO | Amino ketone; potential anxiolytic and antidepressant properties |

| 4-Aminopentan-2-one hydrochloride | C₅H₁₂ClNO | Similar functionalities; different amine position |

| 1-Amino-3-pentanone | C₅H₁₃NO | Different carbon position; varied biological activity |

| 3-Aminobutan-2-one | C₄H₉NO | Shorter carbon chain; distinct pharmacological properties |

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound:

- Neuropharmacological Studies : Research has demonstrated that this compound may influence mood regulation by modulating neurotransmitter levels. In animal models, it has shown promise in reducing anxiety-like behaviors, suggesting potential therapeutic applications in treating anxiety disorders.

- Antimicrobial Studies : In vitro studies have assessed the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated that it possesses significant activity against MRSA and VRE, with MIC values comparable to established antibiotics .

- Metabolic Pathway Involvement : The compound's structural similarity to amino acids suggests its potential involvement in various metabolic pathways. Further research is necessary to elucidate these pathways and their implications for health and disease.

Eigenschaften

IUPAC Name |

1-aminopentan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-3-5(7)4-6;/h2-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHILHYVLWQOQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.